A Comprehensive Technical Guide to 4-Chlorobutyronitrile: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 4-Chlorobutyronitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyronitrile, with the CAS number 628-20-6 , is a bifunctional organic compound featuring both a chloro and a cyano functional group.[1] This colorless liquid serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3] Its dual reactivity allows for the strategic introduction of a four-carbon chain with a terminal nitrile, which can be further manipulated into various functional groups. This guide provides an in-depth overview of the properties, synthesis, and applications of 4-Chlorobutyronitrile, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
The key physical and chemical properties of 4-Chlorobutyronitrile are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 628-20-6 | [1][4] |
| Molecular Formula | C₄H₆ClN | [1][4] |
| Molecular Weight | 103.55 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | 189–191 °C | [1] |
| Melting Point | -44 °C | [7] |
| Density | 1.0934 g/cm³ at 15 °C | [1] |
| Refractive Index | n20/D 1.442 | [8] |
| Solubility | Immiscible in water; Soluble in chloroform (B151607) and ethyl acetate. | [7] |
| Flash Point | 85 °C (185 °F) | [7][8] |
Synthesis of 4-Chlorobutyronitrile
The most common laboratory synthesis of 4-Chlorobutyronitrile involves the nucleophilic substitution of a halide in 1-bromo-3-chloropropane (B140262) with a cyanide salt. The reaction proceeds via an SN2 mechanism where the cyanide ion displaces the more reactive bromide ion.[9]
Experimental Protocol: Synthesis from 1-bromo-3-chloropropane
This protocol is adapted from established literature procedures.[1][10]
Materials:
-
1-bromo-3-chloropropane
-
Potassium cyanide (or Sodium cyanide)
-
96% Ethanol
-
Water
-
Chloroform
-
Fused calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 6.4 g of potassium cyanide in 10 g of water.
-
To this solution, add 40 ml of 96% ethyl alcohol.
-
Add 16 g of 1-bromo-3-chloropropane to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 90 minutes.
-
After reflux, evaporate the ethyl alcohol from the reaction mixture.
-
Add water to the residue, which will result in the formation of an oily layer of 4-chlorobutyronitrile.
-
Extract the oily layer with chloroform.
-
Wash the chloroform extract with a saturated calcium chloride solution and then with water.
-
Dry the chloroform solution over fused calcium chloride.
-
Fractionally distill the dried solution. The fraction collected at 195-197 °C is the purified 4-Chlorobutyronitrile.
Synthesis Workflow Diagram```dot
Analytical Characterization
The identity and purity of 4-Chlorobutyronitrile are typically confirmed using spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 4-Chlorobutyronitrile will show characteristic signals for the three methylene (B1212753) groups. The protons closest to the electron-withdrawing chloro and cyano groups will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule, including the carbon of the nitrile group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both separating 4-Chlorobutyronitrile from any impurities and for confirming its molecular weight and fragmentation pattern.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5977 MS).
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
Reactivity and Applications in Drug Development
4-Chlorobutyronitrile is a valuable precursor for the synthesis of various pharmaceuticals, largely due to the reactivity of its two functional groups. The chloro group is susceptible to nucleophilic substitution, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Precursor to CNS-Active Compounds
A significant application of 4-Chlorobutyronitrile is in the synthesis of compounds that modulate the central nervous system. It is a key starting material for the preparation of 2-phenylpyrrolidine, which is a precursor to a class of compounds known as pyrroloisoquinolines. T[11]hese compounds act as monoamine reuptake inhibitors, increasing the synaptic concentrations of neurotransmitters like serotonin (B10506) and catecholamines. T[11]his mechanism of action is central to the treatment of CNS disorders and eating disorders.
[11]4-Chlorobutyronitrile is also a precursor to the anxiolytic drug buspirone (B1668070) and the vasodilator buflomedil.
[11]#### Logical Relationship to Neurotransmitter Reuptake Inhibition
The following diagram illustrates the logical progression from 4-Chlorobutyronitrile to the modulation of neurotransmitter signaling pathways.
Safety Information
4-Chlorobutyronitrile is a toxic and hazardous chemical that must be handled with appropriate safety precautions.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling 4-Chlorobutyronitrile.
Conclusion
4-Chlorobutyronitrile is a fundamentally important building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it a valuable precursor for a wide range of complex molecules, most notably for pharmaceuticals targeting the central nervous system. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in drug discovery and development. The information and protocols provided in this guide serve as a comprehensive resource for the safe and effective use of this versatile chemical intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chlorobutyronitrile | C4H6ClN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. 4-クロロブチロニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Chlorobutyronitrile CAS 628-20-6|Supplier [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-Chlorobutyronitrile - Wikipedia [en.wikipedia.org]
